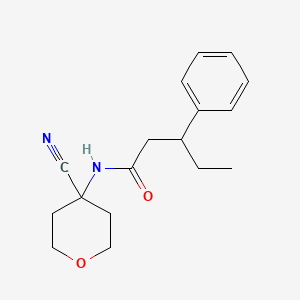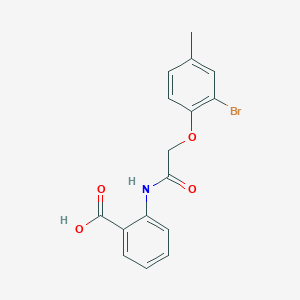
N-(4-cyanooxan-4-yl)-3-phenylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanooxan-4-yl)-3-phenylpentanamide, commonly known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. CX-5461 has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment. In
Mechanism of Action
CX-5461 selectively binds to the DNA-binding cleft of Pol I and inhibits its transcriptional activity. Pol I is responsible for the synthesis of ribosomal RNA (rRNA), which is essential for ribosome biogenesis and protein synthesis. Inhibition of Pol I transcription by CX-5461 leads to the accumulation of DNA damage and the activation of the p53 pathway, which induces cell death in cancer cells.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce DNA damage and activate the p53 pathway in cancer cells. In addition, CX-5461 has been reported to inhibit the proliferation of cancer cells and induce apoptosis. CX-5461 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, CX-5461 may also have off-target effects on other cellular processes, which may limit its therapeutic potential.
Advantages and Limitations for Lab Experiments
CX-5461 is a potent and selective inhibitor of Pol I transcription, which makes it a valuable tool for studying the role of Pol I in cancer biology. CX-5461 can be used to investigate the effects of Pol I inhibition on cancer cell proliferation, DNA damage response, and cell death. However, CX-5461 may also have off-target effects on other cellular processes, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of CX-5461. One area of interest is the development of combination therapies that include CX-5461 and other anticancer agents. CX-5461 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and combination therapies may enhance its therapeutic potential. Another area of interest is the identification of biomarkers that predict the response to CX-5461 treatment. Biomarkers may help to identify patients who are most likely to benefit from CX-5461 treatment and improve patient outcomes. Finally, the development of novel Pol I inhibitors with improved selectivity and efficacy may further advance the field of cancer therapeutics.
Synthesis Methods
The synthesis of CX-5461 involves the reaction of 4-cyanooxazole with 3-phenylpentanenitrile. The reaction proceeds through a nucleophilic addition-elimination mechanism and results in the formation of CX-5461. The synthesis of CX-5461 is a multi-step process that requires careful attention to detail and purification steps to obtain a high yield of the final product.
Scientific Research Applications
CX-5461 has been extensively studied for its potential as a therapeutic agent for cancer treatment. CX-5461 selectively targets Pol I transcription, which is upregulated in many cancer cells. By inhibiting Pol I transcription, CX-5461 induces DNA damage and cell death in cancer cells. CX-5461 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-phenylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-14(15-6-4-3-5-7-15)12-16(20)19-17(13-18)8-10-21-11-9-17/h3-7,14H,2,8-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZRSVJEQPQYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)NC1(CCOCC1)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2486950.png)
![N-(sec-butyl)-6-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2486951.png)

![[3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol](/img/structure/B2486954.png)
![N-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-2-chloropropanamide](/img/structure/B2486957.png)
![2-Cyclopropyl-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2486958.png)



![4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2486968.png)
![2-[1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2486969.png)
![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2486972.png)
![1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane](/img/structure/B2486974.png)